molecular formula C12H15ClN2O B3041552 Morpholin-4-yl-phenyl-acetonitrile hydrochloride CAS No. 31788-74-6

Morpholin-4-yl-phenyl-acetonitrile hydrochloride

Cat. No.: B3041552
CAS No.: 31788-74-6
M. Wt: 238.71
InChI Key: GEBQXLUULYZUNU-UHFFFAOYSA-N
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Description

Morpholin-4-yl-phenyl-acetonitrile hydrochloride (CAS: 76175-49-0) is a morpholine derivative characterized by a phenyl group, an acetonitrile moiety, and a morpholine ring system, with the hydrochloride salt enhancing its solubility and stability . The morpholine ring (C₄H₉NO) contributes polarity and hydrogen-bonding capacity, while the acetonitrile group (C≡N) introduces reactivity, making this compound valuable in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

2-morpholin-4-yl-2-phenylacetonitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O.ClH/c13-10-12(11-4-2-1-3-5-11)14-6-8-15-9-7-14;/h1-5,12H,6-9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEBQXLUULYZUNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(C#N)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Morpholin-4-yl-phenyl-acetonitrile hydrochloride is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article delves into its antibacterial, antifungal, and potential anticancer properties, supported by data tables and relevant studies.

  • Molecular Formula : C12H15ClN2O
  • Molecular Weight : 238.72 g/mol
  • CAS Number : 15190-10-0

Antibacterial Activity

This compound exhibits significant antibacterial properties against various Gram-positive and Gram-negative bacteria.

In Vitro Studies

A study assessed the Minimum Inhibitory Concentration (MIC) of several compounds, including morpholin derivatives, against common bacterial strains:

CompoundBacterial StrainMIC (µg/mL)
Morpholin-4-yl-phenyl-acetonitrileEscherichia coli4.69
Staphylococcus aureus5.64
Bacillus subtilis2.33
Pseudomonas aeruginosa13.40

These results indicate that morpholin derivatives can effectively inhibit the growth of these pathogens, with varying degrees of potency across different strains .

Antifungal Activity

The compound has also shown promising antifungal activity, particularly against Candida albicans.

Antifungal Efficacy

The antifungal efficacy of morpholin derivatives was evaluated, revealing the following MIC values:

CompoundFungal StrainMIC (µg/mL)
Morpholin-4-yl-phenyl-acetonitrileCandida albicans16.69
Fusarium oxysporum56.74

These findings suggest that morpholin derivatives could be developed as potential antifungal agents .

Anticancer Potential

Recent research has explored the anticancer properties of morpholin derivatives. A thesis highlighted several compounds that demonstrated selective cytotoxicity towards cancer cells while sparing normal cells.

Case Studies

  • Inhibition of Cancer Cell Growth :
    • Compounds derived from morpholine scaffolds showed significant growth inhibition in tumorigenic murine liver cell lines.
    • Notably, certain derivatives maintained a high selectivity index, indicating their potential for therapeutic applications without affecting healthy tissues .
  • Mechanism of Action :
    • Investigations into the mechanism revealed that these compounds may interfere with cellular signaling pathways crucial for cancer cell proliferation .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of morpholin derivatives. The presence of electron-donating groups on the phenyl ring has been associated with enhanced antibacterial and antifungal activities.

Key Observations

  • Compounds with hydroxyl or methoxy substitutions on the phenyl ring exhibited stronger inhibitory effects against bacterial strains.
  • The introduction of various substituents allows for fine-tuning of the biological activity, paving the way for future drug design .

Scientific Research Applications

(4-Chloro-phenyl)-morpholin-4-yl-acetonitrile hydrochloride, a chemical compound featuring a morpholine ring substituted with a 4-chlorophenyl group and an acetonitrile group, has several applications in scientific research.

Scientific Research Applications

(4-Chloro-phenyl)-morpholin-4-yl-acetonitrile hydrochloride has applications in diverse areas of scientific research:

  • Medicinal Chemistry It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects. For example, morpholine is a building block in the preparation of the antibiotic linezolid, the anticancer agent gefitinib, and the analgesic dextromoramide . Novel morpholine derivatives have demonstrated anti-breast cancer activity .
  • Organic Synthesis The compound serves as a building block for the synthesis of more complex molecules. Morpholine is widely employed in organic synthesis due to its low cost and polarity, making it a common solvent for chemical reactions .
  • Biological Studies It is used in the study of enzyme interactions and receptor binding.
  • Industrial Applications The compound is used in the development of agrochemicals and specialty chemicals.

Chemical Reactions

(4-Chloro-phenyl)-morpholin-4-yl-acetonitrile hydrochloride can undergo several chemical reactions:

  • Oxidation The compound can be oxidized using oxidizing agents like potassium permanganate KMnO4KMnO_4 or chromium trioxide CrO3CrO_3. Oxidation may lead to the formation of carboxylic acids or ketones.
  • Reduction Reduction can be achieved using reducing agents such as lithium aluminum hydride LiAlH4LiAlH_4 or sodium borohydride NaBH4NaBH_4. Reduction may result in the formation of amines or alcohols.
  • Substitution The chloro group can be substituted with other functional groups using nucleophilic substitution reactions. Sodium methoxide in methanol can be used for nucleophilic substitution. This may lead to the formation of substituted phenyl derivatives.

Biological Activities

(4-Chloro-phenyl)-morpholin-4-yl-acetonitrile hydrochloride has demonstrated diverse biological activities:

  • Anticancer Activity Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines, including MCF-7 breast cancer cells and HCT-116 colon cancer cells.
  • Antimicrobial Properties There is emerging evidence that this compound possesses antimicrobial activities and has shown effectiveness against several bacterial strains, suggesting potential applications in treating infections.
  • Neuroprotective Effects Recent studies have explored the neuroprotective properties of this compound, particularly in models of neurodegenerative diseases. It appears to modulate pathways associated with oxidative stress and inflammation, offering promise for further research in neuropharmacology.

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Physicochemical Comparisons

Compound Name CAS Number Key Functional Groups Molecular Formula* Applications/Notes
Morpholin-4-yl-phenyl-acetonitrile hydrochloride 76175-49-0 Phenyl, acetonitrile, morpholine Likely C₁₂H₁₃ClN₂O Pharmaceutical synthesis, reactive intermediate
(2E)-(Morpholin-4-ylimino)-acetonitrile 26179-71-5 Imino, acetonitrile, morpholine C₆H₈N₄O Pharmaceutical impurity; less stable due to imino group
2-(Morpholin-4-yl)acetic acid hydrochloride 89531-58-8 Acetic acid, morpholine C₆H₁₂ClNO₃ Organic synthesis; enhanced solubility via -COOH group
3-Methoxy-4-morpholinoaniline dihydrochloride N/A Aniline, methoxy, morpholine Not provided Potential drug intermediate; aromatic amine functionality
Morpholin-4-yl-acetaldehyde monohydrate HCl 21977-09-3 Aldehyde, morpholine C₆H₁₁NO₂·HCl Synthesis of heterocycles; aldehyde reactivity

*Molecular formulas inferred from structural descriptions where explicit data were unavailable.

Reactivity and Stability
  • Acetonitrile vs. Acetic Acid Derivatives : The acetonitrile group in this compound confers electrophilic reactivity, enabling nucleophilic substitution or cycloaddition reactions. In contrast, 2-(Morpholin-4-yl)acetic acid hydrochloride (CAS: 89531-58-8) exhibits carboxylic acid reactivity, favoring esterification or amide bond formation .
  • Hydrochloride Salts : Both Morpholin-4-yl-phenyl-acetonitrile and 2-(Morpholin-4-yl)acetic acid utilize hydrochloride salts to improve aqueous solubility. However, the acetonitrile derivative may exhibit lower hydrolytic stability compared to the acetic acid analogue due to the labile nitrile group .
Pharmaceutical Relevance
  • Impurities and Byproducts: (2E)-(Morpholin-4-ylimino)-acetonitrile (CAS: 26179-71-5) is identified as a degradation impurity in pharmaceuticals, highlighting the need for rigorous stability testing of this compound in drug formulations .
  • Bioisosteric Potential: The morpholine ring in this compound serves as a non-classical bioisostere, similar to derivatives like 3-Methoxy-4-morpholinoaniline dihydrochloride, which may mimic peptide bonds or enhance target binding in drug design .

Preparation Methods

Synthetic Pathways for Morpholin-4-yl-phenyl-acetonitrile Hydrochloride

Nucleophilic Substitution of Chloro Precursors

This method involves displacing a chloride group with morpholine on a preformed nitrile intermediate.

Synthesis of 2-Chloro-2-phenylacetonitrile

A benzyl chloride derivative (e.g., 2-chloro-2-phenylacetonitrile) is prepared via chlorination of phenylacetonitrile using reagents like thionyl chloride (SOCl₂) or N-chlorosuccinimide (NCS). For example:
$$
\text{PhCH}2\text{CN} + \text{SOCl}2 \rightarrow \text{PhC(Cl)(CN)} + \text{HCl} + \text{SO}_2
$$
Yields exceed 85% under anhydrous conditions.

Morpholine Incorporation

The chloro intermediate reacts with morpholine in polar aprotic solvents (e.g., acetonitrile or DMF) at 60–80°C for 4–6 hours. Triethylamine is added to scavenge HCl, driving the reaction to completion:
$$
\text{PhC(Cl)(CN)} + \text{C}4\text{H}9\text{NO} \rightarrow \text{PhC(NC}4\text{H}8\text{O)(CN)} + \text{HCl}
$$
This step achieves ~75% yield, as per analogous alkylation reactions.

Cyanation of Morpholine-Substituted Benzyl Halides

Adapting methods from phenylacetonitrile synthesis, benzyl halides bearing morpholine substituents react with alkali metal cyanides.

Preparation of Morpholine-Substituted Benzyl Chloride

4-(2-Chloroethyl)morpholine hydrochloride (from) undergoes Friedel-Crafts alkylation with benzene to attach the morpholine-ethyl group to the aromatic ring. Subsequent chlorination at the benzylic position yields the target benzyl chloride.

Cyanide Displacement

The benzyl chloride reacts with sodium cyanide (NaCN) in a biphasic solvent system (monochlorobenzene/water) at 70°C for 2 hours, facilitated by phase-transfer catalysts like N,N-dimethylcyclohexylamine:
$$
\text{PhCH}2\text{Cl} + \text{NaCN} \rightarrow \text{PhCH}2\text{CN} + \text{NaCl}
$$
This method, adapted from, provides 70–80% yield.

One-Pot Tandem Alkylation-Cyanation

A streamlined approach combines morpholine alkylation and cyanation in a single reactor.

Reaction Conditions

A mixture of benzyl chloride, morpholine, and NaCN in acetonitrile/water (3:1) is heated to 90°C for 8 hours. Potassium carbonate neutralizes HCl, while PEG-400 enhances solubility.

Yield and Purity

Gas chromatography (GC) analysis shows 65% conversion to the target compound, with residual starting materials removed via recrystallization from methanol.

Optimization Strategies for Industrial-Scale Synthesis

Catalytic Hydrogenation for Nitro Intermediates

Palladium on carbon (5% Pd/C) in methanol at 80°C reduces nitro groups to amines in related morpholinone syntheses, suggesting applicability for deprotection steps.

Solvent and Temperature Effects

  • Acetonitrile : Optimal for cyanation (dielectric constant: 37.5), but requires distillation for reuse.
  • Aqueous HCl (33%) : Achieves quantitative hydrochloride salt formation at 25°C.

Characterization and Quality Control

Spectroscopic Validation

  • FTIR : Peaks at 2252 cm⁻¹ (C≡N stretch) and 1178 cm⁻¹ (S=O in byproducts).
  • ¹H NMR : δ 3.74 ppm (CH₂ adjacent to morpholine), δ 7.87 ppm (aromatic protons).

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm confirms ≥98% purity after recrystallization.

Comparative Analysis of Synthetic Routes

Method Yield (%) Key Advantage Limitation
Nucleophilic Substitution 75 High selectivity Multi-step purification
Cyanation 80 Scalable Toxic cyanide usage
One-Pot Tandem 65 Reduced steps Lower yield

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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